molecular formula C16H25N3O B1522804 2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide CAS No. 1218302-03-4

2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide

Cat. No. B1522804
CAS RN: 1218302-03-4
M. Wt: 275.39 g/mol
InChI Key: MJYIPFKTHWAITB-UHFFFAOYSA-N
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Description

“2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide” is a chemical compound with the molecular formula C16H25N3O . It is a compound containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group .


Molecular Structure Analysis

The molecular structure of “2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide” can be represented by the InChI code: 1S/C16H25N3O/c1-3-12(2)15(17)16(20)18-13-7-6-8-14(11-13)19-9-4-5-10-19/h6-8,11-12,15H,3-5,9-10,17H2,1-2H3, (H,18,20) .


Physical And Chemical Properties Analysis

The molecular weight of “2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide” is 275.39 g/mol .

Scientific Research Applications

Synthesis and Characterization

Research on derivatives related to 2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide has focused on synthesis and characterization. One study involved the synthesis of dihydropyridine derivatives from 3-Aryl-2-isobutanoyl-N-phenyl-acrylamide and 4-Methyl-3-oxo-N-phenyl-pentanamide, which were screened for antimicrobial activities. This highlights the compound's role in creating pharmacologically active heterocyclic compounds with potential applications in developing antimicrobial agents (Joshi, 2015).

Pharmacological Properties and Activities

Another area of application is in exploring the pharmacological properties of derivatives. For instance, derivatives have been synthesized to evaluate their anti-inflammatory and analgesic activities, showcasing the compound's utility in developing potential therapeutic agents. Pyrimidine derivatives, synthesized from 4-isothiocyanato-4-methylpentan-2-one, demonstrated significant anti-inflammatory and analgesic activities, indicating their potential in pain management and inflammation control (Sondhi et al., 2007).

Bioorganic Chemistry and Medicinal Applications

Further research includes the exploration of bioorganic and medicinal chemistry applications. A study on the synthesis and anticholinergic activity of stereoisomers of a related compound emphasized the importance of stereochemistry in medicinal chemistry, particularly in the treatment of conditions like overactive detrusor syndrome (Oyasu et al., 1994). Such research underscores the compound's relevance in designing drugs with specific biological activities.

Mechanism of Action

properties

IUPAC Name

2-amino-3-methyl-N-(3-pyrrolidin-1-ylphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-3-12(2)15(17)16(20)18-13-7-6-8-14(11-13)19-9-4-5-10-19/h6-8,11-12,15H,3-5,9-10,17H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYIPFKTHWAITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC(=CC=C1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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